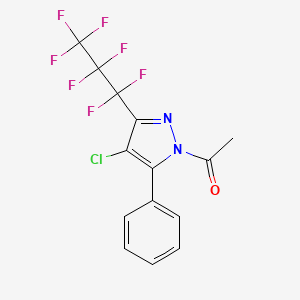![molecular formula C7H5F9O B3040771 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane CAS No. 239463-94-6](/img/structure/B3040771.png)
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane
Vue d'ensemble
Description
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is often used in research and industrial applications due to its ability to undergo various chemical reactions and form stable products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process typically includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and reliability of the final product. Industrial production methods may also involve the use of specialized equipment to handle the highly reactive and potentially hazardous nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into a diol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include fluorinated alcohols, ketones, diols, and various substituted derivatives. These products are often characterized by their high stability and unique chemical properties, making them valuable in various applications.
Applications De Recherche Scientifique
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex fluorinated molecules and polymers. Its unique reactivity and stability make it a valuable tool in organic synthesis and materials science.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: The compound’s stability and reactivity make it a potential candidate for the development of new drugs and therapeutic agents. Its unique properties are being explored for use in drug delivery systems and medical imaging.
Industry: In industrial applications, this compound is used in the production of high-performance materials, such as fluorinated polymers and coatings. Its chemical properties make it suitable for use in harsh environments and specialized applications.
Mécanisme D'action
The mechanism of action of 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.
At the molecular level, the compound’s mechanism of action may involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the nature of the reaction and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane can be compared with other similar fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound shares similar fluorinated characteristics but differs in its functional groups and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different structural and chemical properties.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Similar in its fluorinated nature but with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the oxirane ring, which imparts unique reactivity and stability compared to other fluorinated compounds.
Propriétés
IUPAC Name |
2-[2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-4(6(11,12)13,1-3-2-17-3)5(9,10)7(14,15)16/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBLPUZYAVFTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193674 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-94-6 | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239463-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


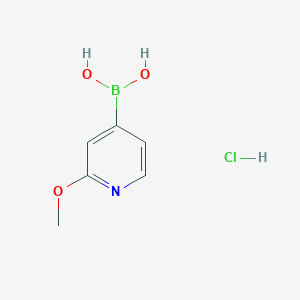
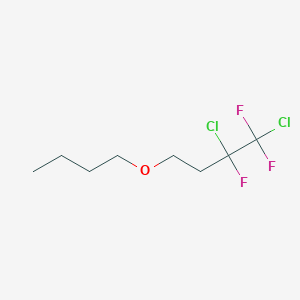
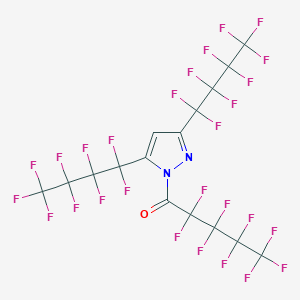

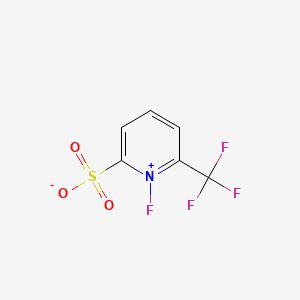

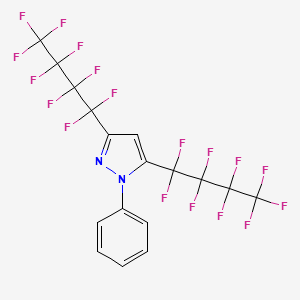


![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)

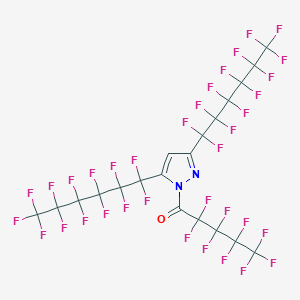
![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
